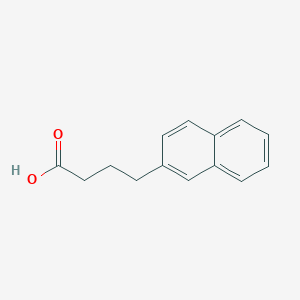










|
REACTION_CXSMILES
|
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[C:11](=O)[CH2:12][CH2:13][C:14]([OH:16])=[O:15].[OH-].[K+].O.NN.Cl>C(O)COCCOCCO>[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[CH2:11][CH2:12][CH2:13][C:14]([OH:16])=[O:15] |f:1.2,3.4|
|


|
Name
|
|
|
Quantity
|
77 g
|
|
Type
|
reactant
|
|
Smiles
|
C1=C(C=CC2=CC=CC=C12)C(CCC(=O)O)=O
|
|
Name
|
|
|
Quantity
|
61.2 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
|
Name
|
|
|
Quantity
|
45.44 mL
|
|
Type
|
reactant
|
|
Smiles
|
O.NN
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
ice water
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(COCCOCCO)O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
195 °C
|
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
equipped with a magnetic stirrer
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was heated up to 100°-110° C.
|
|
Type
|
CUSTOM
|
|
Details
|
commenced at about 130° C. with some distillate
|
|
Type
|
CUSTOM
|
|
Details
|
coming over above 140° C
|
|
Type
|
TEMPERATURE
|
|
Details
|
to cool
|
|
Type
|
STIRRING
|
|
Details
|
stirred at room temperature overnight
|
|
Duration
|
8 (± 8) h
|
|
Type
|
TEMPERATURE
|
|
Details
|
while cooling in ice
|
|
Type
|
FILTRATION
|
|
Details
|
The white solids were collected by filtration
|
|
Type
|
WASH
|
|
Details
|
washed with warm water
|
|
Type
|
CUSTOM
|
|
Details
|
air-dried
|


Reaction Time |
90 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1=C(C=CC2=CC=CC=C12)CCCC(=O)O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 69 g | |
| YIELD: CALCULATEDPERCENTYIELD | 94.7% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |